5-Methyl-2-thiouridine - 32738-09-3

5-Methyl-2-thiouridine

Catalog Number: EVT-336195
CAS Number: 32738-09-3
Molecular Formula: C10H14N2O5S
Molecular Weight: 274.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Methyl-2-thiouridine (m5s2U) is a modified nucleoside commonly found in transfer RNA (tRNA) molecules. [, , , , , , , , , , ] It is a derivative of uridine, where a methyl group replaces the hydrogen at position 5 and a sulfur atom replaces the oxygen at position 2 on the uracil ring. This modification plays a crucial role in the structure and function of tRNA, particularly in organisms living in high-temperature environments (thermophiles). []

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-thiouridine has been studied using various techniques, including proton NMR and X-ray crystallography. [, ] Key structural features include:

  • C3'-endo sugar puckering: The presence of both the 2-thiocarbonyl group and the 5-methyl substituent significantly favors the C3'-endo conformation of the ribose sugar moiety over the C2'-endo form. [] This rigid conformation plays a crucial role in its interaction with adenosine in codon recognition. []
  • Sulfur atom influence: Replacing the oxygen at position 2 with sulfur leads to specific structural changes in DNA duplexes. [] This substitution influences base-pair geometry, improves base stacking interactions, and enables van der Waals interactions between adjacent sulfur atoms. []
Mechanism of Action

5-Methyl-2-thiouridine, primarily located at position 54 in the TψC loop of tRNA, contributes to tRNA stability and function through the following mechanisms: [, ]

  • Thermostabilization: In thermophilic organisms, m5s2U enhances the thermal stability of tRNA molecules, allowing them to function at high temperatures. [, ] This stabilization is attributed to the strengthened association of the TψC loop with the hU loop facilitated by m5s2U. []
  • Codon recognition: The rigid C3'-endo conformation adopted by m5s2U due to its unique structure allows for specific recognition of adenosine as the third letter of the codon. [] This selectivity is crucial for accurate protein synthesis.
Applications
  • tRNA structure-function relationship: Studying m5s2U provides insights into the role of modified nucleosides in tRNA stability and function, especially in extreme environments. [, , , , ]
  • Thermostability in thermophiles: Research on m5s2U helps elucidate the mechanisms behind the remarkable thermostability of biomolecules in organisms thriving in high-temperature conditions. [, , ]
  • Codon recognition and translation fidelity: Understanding the influence of m5s2U on codon recognition contributes to a deeper understanding of translation fidelity and protein synthesis accuracy. []
  • Evolutionary studies: Analyzing the presence and modifications of m5s2U in different organisms can provide valuable insights into the evolution of tRNA and translation machinery. []

4-Thiouridine (s4U)

  • Compound Description: 4-Thiouridine is a modified nucleoside found at positions 8 and 9 in tRNA from eubacteria and archaea. It is involved in tRNA function and has been used as a biotechnological tool for RNA analysis. []

2-Thioribothymidine (s2T)

  • Compound Description: 2-Thioribothymidine, also known as 5-methyl-2-thiouridine (m5s2U), is found at position 54 in the T loop of tRNAs from thermophilic bacteria like Thermus thermophilus. It is essential for the thermostabilization of tRNAs, enabling their function at high temperatures. []
  • Relevance: 2-Thioribothymidine is structurally identical to 5-methyl-2-thiouridine. The different names reflect the context of their discovery and the nomenclature conventions used in different research areas. []

5-Methyl-2-thiouridine (m5s2Umoe)

  • Compound Description: This compound is a 2′-O-[2-(methoxy)ethyl]-modified analog of 5-methyl-2-thiouridine. It has been investigated for its effects on base-pair geometry and duplex conformation in DNA. The addition of the 2′-O-[2-(methoxy)ethyl] group, along with the 2-thio modification, enhances thermodynamic stability and nuclease resistance. []
  • Relevance: 5-methyl-2-thiouridine (m5s2Umoe) is a synthetic analog of 5-methyl-2-thiouridine designed to improve its properties as a nucleic acid analog. The added 2′-O-[2-(methoxy)ethyl] group provides enhanced stability and resistance to degradation, making it a potentially valuable tool for various applications, including RNA interference (RNAi). []

5-Methylaminomethyl-2-thiouridine (mnm5s2U)

  • Compound Description: This thionucleoside is found in the total tRNA of cucumber cotyledons. The relative amount of mnm5s2U increases in response to light exposure in dark-grown cucumber cotyledons, suggesting a possible role in light-dependent processes. []

N-[(9-β-D-Ribofuranosyl-2-methylthiopurine-2-yl)-carbamoyl]-threonine (ms2t6A)

  • Compound Description: This thionucleoside is present in the total tRNA of cucumber cotyledons. Unlike mnm5s2U, the relative amount of ms2t6A remains constant regardless of light exposure, indicating that its function might not be directly related to light-dependent processes in cucumber cotyledons. []
  • Relevance: While both ms2t6A and 5-methyl-2-thiouridine are thionucleosides, their structures differ significantly. ms2t6A is a considerably more complex molecule, featuring a methylthiopurine ring and a threonine moiety. This structural difference highlights the diversity of thionucleosides and their distinct roles within biological systems. []

2-Methylthio-N6-isopentenyladenosine (ms2i6A)

  • Compound Description: This thionucleoside is another one identified in the total tRNA of cucumber cotyledons. Similar to ms2t6A, the amount of ms2i6A does not change in response to light. []

2-Methylthio-N6-hydroxyisopentenyladenosine (ms2io6A)

  • Compound Description: Found in the total tRNA of cucumber cotyledons, this thionucleoside, like ms2i6A and ms2t6A, maintains consistent levels regardless of light exposure. []

Uridine 5'-monophosphate

  • Compound Description: This compound is the unmodified form of uridine monophosphate, a fundamental building block of RNA. []
  • Relevance: Uridine 5'-monophosphate is the parent compound of 5-methyl-2-thiouridine. The modifications present in 5-methyl-2-thiouridine, namely the methyl group at position 5 and the sulfur atom at position 2, significantly alter its conformational preferences and interactions compared to uridine 5'-monophosphate. []

5-Hydroxyuridine 5'-monophosphate (pxo5U)

  • Compound Description: This modified nucleotide is involved in codon recognition in tRNA. The 5-hydroxy group significantly influences the conformational preferences of this nucleotide compared to uridine. []
  • Relevance: 5-Hydroxyuridine 5'-monophosphate and 5-methyl-2-thiouridine are both modified uridine derivatives found in tRNA. They both affect codon recognition but through different mechanisms. pxo5U achieves this by adopting both C2'-endo and C3'-endo conformations, allowing for a broader recognition of codons. In contrast, 5-methyl-2-thiouridine primarily exists in the C3'-endo form, leading to more specific recognition of adenosine. []

Derivatives of 5-methyl-2-thiouridine 5'-monophosphate (pxm5s2U)

  • Compound Description: These are a group of modified nucleotides where various modifications are introduced to the phosphate group of 5-methyl-2-thiouridine. []
  • Relevance: These derivatives are directly related to 5-methyl-2-thiouridine, with modifications at the phosphate group. These modifications may alter the molecule's stability, interactions with other molecules, or its overall function in tRNA. Studying these derivatives can provide insights into the structure-activity relationship of 5-methyl-2-thiouridine. []

N-(uridine-5-ylmethyl)taurine (τm5U)

  • Compound Description: Found in the first anticodon position of mitochondrial (mt) tRNALeu(UUR) and tRNATrp in higher animals. It plays a role in decoding codons during translation. []
  • Relevance: N-(uridine-5-ylmethyl)taurine and 5-methyl-2-thiouridine are both modified uridine derivatives found in tRNA, but they are located in different positions and have different roles. τm5U is involved in codon recognition at the first anticodon position, while 5-methyl-2-thiouridine primarily contributes to tRNA stability, particularly in thermophiles. []

N-(2-thiouridine-5-ylmethyl)taurine (τm5s2U)

  • Compound Description: This modified nucleoside is present in the first anticodon position of mitochondrial tRNAGln, tRNALys, and tRNAGlu in higher animals. It plays a crucial role in accurate codon recognition during translation. []

5-Formylcytidine (f5C)

  • Compound Description: Located at the first anticodon position of mitochondrial tRNAMet in higher animals. It plays a crucial role in decoding the AUA codon as methionine, which is unique to the mitochondrial genetic code. []
  • Relevance: Unlike 5-methyl-2-thiouridine, which is a uridine derivative, 5-Formylcytidine is a modified cytidine. Despite their structural differences, both are involved in codon recognition within their respective tRNA molecules. f5C highlights the diverse modifications employed by different tRNAs to achieve accurate and efficient translation. []

Properties

CAS Number

32738-09-3

Product Name

5-Methyl-2-thiouridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one

Molecular Formula

C10H14N2O5S

Molecular Weight

274.3 g/mol

InChI

InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6-,7-,9-/m1/s1

InChI Key

SNNBPMAXGYBMHM-JXOAFFINSA-N

SMILES

CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O

Synonyms

2-thioribothymidine

Canonical SMILES

CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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